1-(5-Chlorothiophen-2-yl)ethan-1-ol
Description
1-(5-Chlorothiophen-2-yl)ethan-1-ol (CAS: 125712-84-7) is a halogenated thiophene derivative with the molecular formula C₆H₇ClOS and a molecular weight of 162.64 g/mol. Its structure comprises a chlorinated thiophene ring (5-chlorothiophen-2-yl) linked to an ethanol moiety. Key identifiers include:
The compound is typically a liquid at room temperature and stored at 4°C. Its synthesis often involves nucleophilic substitution or catalytic hydrogenation, though specific protocols are proprietary .
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAVSEJRMIJWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with a reducing agent such as sodium borohydride to yield 1-(5-Chlorothiophen-2-yl)ethan-1-ol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Chlorothiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(5-Chlorothiophen-2-yl)ethan-1-one.
Reduction: The compound can be reduced to form 1-(5-Chlorothiophen-2-yl)ethan-1-amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Isomers and Halogen-Substituted Analogs
Key Findings :
Heterocyclic and Aromatic Derivatives
Biological Activity
1-(5-Chlorothiophen-2-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the chlorothiophene moiety is thought to enhance its bioactivity against pathogens.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Thiophene derivatives are known to interact with inflammatory pathways, potentially modulating the activity of enzymes involved in inflammation. This suggests that this compound could be beneficial in treating inflammatory conditions.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors in biological systems, modulating their activity and leading to various physiological effects. The chlorine atom and hydroxyl group may influence its binding affinity to these targets.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Thiophene Ring : Starting from appropriate precursors like thiophene derivatives.
- Chlorination : Introducing chlorine at the 5-position of the thiophene ring.
- Alcohol Functionalization : Converting suitable intermediates into the final alcohol product through reduction or substitution reactions.
These methods ensure high yield and purity, essential for subsequent biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
